N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has shown potential as a cancer treatment due to its ability to restore the function of the tumor suppressor protein p53, which is often mutated or inactive in cancer cells.
Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Compounds with imidazole rings, similar to the one mentioned, are studied for their roles in inhibiting Cytochrome P450 enzymes. These enzymes are crucial for metabolizing a vast range of drugs, and inhibitors can help prevent drug-drug interactions and enhance the efficacy of certain medications (Khojasteh et al., 2011).
Synthesis and Transformation of 1,3-Azoles
The synthesis and chemical transformations of 1,3-azoles, including imidazoles, reveal their versatile applications in producing compounds with various biological activities. This research highlights the importance of imidazole derivatives in creating pharmacologically active agents, suggesting a potential pathway for exploring the specific compound (Abdurakhmanova et al., 2018).
Antioxidant Capacity and Chemical Properties
The study of antioxidants, including those with imidazole frameworks, is crucial for understanding their role in combating oxidative stress. This area explores the mechanistic pathways of antioxidant activity, potentially shedding light on the biochemical applications of structurally related compounds (Ilyasov et al., 2020).
Environmental Fate and Effects
Understanding the environmental fate and toxicological effects of chemical compounds, including those related to the imidazole class, is vital for assessing their impact on ecosystems and human health. Studies on alkylphenols and their ethoxylates, for instance, provide insights into the persistence, bioaccumulation, and endocrine-disrupting potential of synthetic chemicals in aquatic environments (Ying et al., 2002).
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-16-9-5-8-15(12-16)23-19(26)18(25)21-10-11-28-20-22-13-17(24-20)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPIOKCWVHNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide |
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